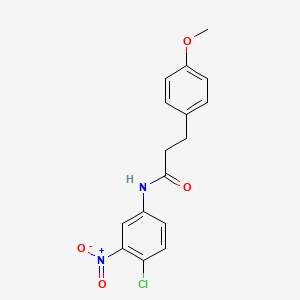![molecular formula C21H17NO4 B5119001 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5119001.png)
3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of benzamide derivatives and has been found to exhibit several biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide exhibits several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide in lab experiments is its high potency and selectivity. It has been found to exhibit a high degree of selectivity towards certain enzymes and proteins, which makes it an ideal candidate for studying their role in disease development and progression. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. One area of research is the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves a multi-step process that starts with the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenol in the presence of a base to give the desired product. The final product is then purified by column chromatography to obtain a pure compound.
Scientific Research Applications
3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-methoxy-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-24-14-7-5-6-13(10-14)21(23)22-17-12-19-16(11-20(17)25-2)15-8-3-4-9-18(15)26-19/h3-12H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNGTJILAMNISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-1-[(2-hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5118929.png)
![4-chloro-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5118932.png)
![4'-(4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5118939.png)
![butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5118946.png)
![3-chloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5118951.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5118957.png)
![3-{[1-(3-methyl-2-butenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5118961.png)




![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5119025.png)